molecular formula C15H13N B3356029 5-(2-Methylphenyl)-1H-indole CAS No. 646534-33-0

5-(2-Methylphenyl)-1H-indole

Cat. No.: B3356029
CAS No.: 646534-33-0
M. Wt: 207.27 g/mol
InChI Key: QTJWDCYMGQMCDJ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Core Architectures in Contemporary Organic Synthesis

The indole moiety, composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a structural motif of profound significance in the chemical sciences. Its electron-rich nature makes it a versatile precursor for a multitude of chemical transformations, particularly electrophilic substitution, which preferentially occurs at the C3 position. ed.ac.uk This inherent reactivity, combined with the development of sophisticated synthetic methodologies, has allowed chemists to construct a diverse library of indole derivatives. sigmaaldrich.comlibretexts.org

The indole core is a key structural element in numerous biologically and pharmaceutically active compounds, including alkaloids, plant hormones, and essential amino acids like tryptophan. rsc.orgnih.gov Its derivatives have found applications as anti-inflammatory, antimicrobial, and anticancer agents, demonstrating the scaffold's value in medicinal chemistry. libretexts.orgnih.govnih.gov Furthermore, the unique photophysical properties of certain indoles have led to their use in the development of organic dyes and photoactuators. rsc.org

Classic synthetic routes to the indole core, such as the Fischer, Bartoli, and Leimgruber-Batcho syntheses, have been complemented by modern metal-catalyzed methods, including palladium-catalyzed cross-coupling and C-H activation strategies. sigmaaldrich.comlibretexts.org These advanced techniques offer high efficiency, selectivity, and tolerance for various functional groups, expanding the synthetic chemist's toolkit for creating complex indole-based molecules. libretexts.org

Strategic Importance of Aryl Substituents in Indole Frameworks for Modulating Properties and Reactivity

The introduction of aryl substituents onto the indole framework is a key strategy for modulating the molecule's physicochemical and biological properties. The position and electronic nature of the aryl group can significantly alter the indole's reactivity, photophysical characteristics, and interactions with biological targets. scirp.orgmdpi.comnih.gov

For instance, the placement of substituents can direct further chemical reactions. While the C3 position is intrinsically the most nucleophilic, strategic placement of blocking or directing groups can guide functionalization to other positions, including the less reactive benzene portion of the core. ed.ac.ukacs.org Arylation, often achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a powerful method for installing these crucial aryl moieties. researchgate.net

The electronic properties of the aryl substituent play a critical role. Electron-donating groups can enhance the electron density of the indole ring, influencing its reactivity in electrophilic substitutions. Conversely, electron-withdrawing groups can alter the electronic distribution, which is a critical consideration in the design of functional molecules like efflux pump inhibitors or compounds with specific photophysical behaviors. scirp.orgnih.gov The steric bulk of the aryl substituent, such as the ortho-methyl group in 5-(2-methylphenyl)-1H-indole, can also impose significant conformational constraints, affecting how the molecule interacts with its environment and influencing reaction outcomes.

Current Research Imperatives and Unaddressed Challenges in the Field of C5-Arylated Indoles

While the synthesis of indoles is well-established, the selective functionalization of the carbocyclic (benzene) ring, particularly at the C4, C5, C6, and C7 positions, remains a significant challenge in organic synthesis. acs.org Directing electrophilic attack or cross-coupling reactions to these positions in the presence of the more reactive pyrrolic ring requires innovative strategies. acs.org

C5-arylated indoles are of particular interest due to their prevalence in bioactive molecules. However, achieving their synthesis often requires multi-step sequences or the use of pre-functionalized starting materials, such as 5-bromoindole (B119039). The development of direct C-H arylation methods for the C5 position is a major research goal, aiming to improve synthetic efficiency and atom economy.

A key challenge lies in controlling regioselectivity. Researchers have developed methods using removable directing groups to steer catalysts to specific C-H bonds on the benzene ring. acs.org For example, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions. acs.org Despite these advances, the direct and selective C5-arylation of simple, unprotected indoles remains a formidable task. The presence of ortho-substituents on the incoming aryl group, as in the case of 5-(2-methylphenyl)-1H-indole, adds another layer of complexity due to potential steric hindrance, which can affect catalyst performance and reaction yields. Overcoming these hurdles is crucial for the efficient synthesis and exploration of this important class of compounds.

Properties

IUPAC Name

5-(2-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-4-2-3-5-14(11)12-6-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJWDCYMGQMCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602480
Record name 5-(2-Methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646534-33-0
Record name 5-(2-Methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 5 2 Methylphenyl 1h Indole and Its Derivatives

Foundational Synthetic Strategies for the Indole (B1671886) Ring System

The classical methods of indole synthesis provide the bedrock for constructing the core indole nucleus. While some of these methods are more suited for specific substitution patterns, their adaptability remains a subject of ongoing research.

Applicability of Modified Fischer Indole Synthesis for 5-Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing substituted indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. researchgate.netalfa-chemistry.com

To synthesize 5-(2-Methylphenyl)-1H-indole via this route, the key starting material would be 4-(2-methylphenyl)phenylhydrazine. This substituted hydrazine (B178648) would be condensed with a suitable carbonyl compound, such as acetaldehyde (B116499) or its synthetic equivalent, to form the corresponding hydrazone. Subsequent treatment with a Brønsted or Lewis acid catalyst, like zinc chloride or polyphosphoric acid, would induce the characteristic wikipedia.orgwikipedia.org-sigmatropic rearrangement and cyclization to furnish the target indole. wikipedia.org The indole formation can often be carried out as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com A significant modification to the classical Fischer synthesis, developed by Buchwald, involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the accessibility of the requisite N-arylhydrazone precursors. wikipedia.org

While the Fischer synthesis is highly versatile, its success in producing a specific 5-substituted indole is contingent on the availability and stability of the corresponding substituted phenylhydrazine.

Exploration of Larock Indole Synthesis for Palladium-Catalyzed Cyclizations to Aryl-Indoles

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs the indole ring from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile and allows for the preparation of a wide variety of indoles. wikipedia.org The reaction typically proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and insertion of the alkyne, intramolecular cyclization, and reductive elimination to regenerate the catalyst. wikipedia.orgub.edu

For the synthesis of 5-(2-Methylphenyl)-1H-indole, a potential pathway would involve a modification of the standard Larock approach. One could envision a strategy where a suitably substituted aniline (B41778) derivative undergoes a palladium-catalyzed cyclization. While the traditional Larock synthesis focuses on building the indole core from an o-iodoaniline and an alkyne, palladium-catalyzed cyclizations of other precursors, such as N-aryl imines formed from anilines and ketones, have also been developed to afford indoles. acs.orgbohrium.com These methods often involve the oxidative linkage of two C-H bonds under mild conditions. acs.org

Nenitzescu Indole Synthesis and its Variations for Functionalized Indoles

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a valuable method for the preparation of 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism consists of a Michael addition, followed by a nucleophilic attack by the enamine pi bond, and subsequent elimination. wikipedia.org

Due to its inherent mechanism which installs a hydroxyl group at the 5-position, the direct synthesis of 5-(2-Methylphenyl)-1H-indole using the classical Nenitzescu reaction is not feasible. The starting materials and the reaction pathway are tailored to produce 5-hydroxyindoles, a structural motif found in many biochemically important molecules like serotonin. wikipedia.org While variations and the use of Lewis acid catalysts have been explored to improve yields and expand the scope, the fundamental outcome of a 5-hydroxy substituent remains a defining characteristic of this synthesis. wikipedia.org Therefore, this method is not directly applicable for the synthesis of the target compound which lacks the 5-hydroxy group.

Bartoli Indole Synthesis and Related Annulation Approaches

The Bartoli indole synthesis is a chemical reaction that provides a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org A key feature of this reaction is its effectiveness in preparing 7-substituted indoles, a class of compounds that can be challenging to access through other classical methods. wikipedia.orgrsc.org The reaction mechanism is thought to involve the addition of the Grignard reagent to the nitro group, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement that is facilitated by the steric bulk of the ortho substituent. wikipedia.org

The Bartoli synthesis is regioselective for substitution at the 7-position of the indole nucleus. Consequently, it is not a suitable method for the direct synthesis of 5-(2-Methylphenyl)-1H-indole. The starting materials and the mechanistic pathway of the Bartoli reaction are inherently designed to yield indoles with substitution at the C7 position. While modifications, such as the Dobbs modification which uses an ortho-bromine as a removable directing group, have expanded the utility of the Bartoli synthesis, its application remains focused on the preparation of indoles with substitution patterns other than the C5-arylation required for the target compound. wikipedia.org

Advanced Catalytic Approaches for the Construction of the 5-(2-Methylphenyl) Moiety

Modern synthetic organic chemistry offers a powerful toolkit of catalytic methods to forge carbon-carbon bonds with high precision and efficiency. These approaches are particularly well-suited for introducing the 2-methylphenyl group at the C5 position of a pre-existing indole core.

Transition Metal-Catalyzed Cross-Coupling Reactions at Indole C5 Position

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C bonds, and they have been extensively applied to the functionalization of indoles. To synthesize 5-(2-Methylphenyl)-1H-indole, a common strategy involves the coupling of a 5-haloindole (e.g., 5-bromo- or 5-iodoindole) with a suitable organometallic reagent derived from 2-methylbenzene.

Suzuki-Miyaura Coupling: This reaction is one of the most widely used cross-coupling methods, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 5-(2-Methylphenyl)-1H-indole, this would typically involve the coupling of 5-bromoindole (B119039) or 5-iodoindole (B102021) with (2-methylphenyl)boronic acid or its corresponding boronate ester. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Examples of Suzuki-Miyaura Coupling for the Synthesis of 5-Arylindoles
Indole SubstrateArylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80High nih.gov
5-IodoindolePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Ethanol/WaterReflux-General Procedure

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org To form 5-(2-Methylphenyl)-1H-indole, one could employ the reaction of 5-bromo- or 5-iodoindole with a (2-methylphenyl)zinc halide. Organozinc reagents are known for their high reactivity, which can allow for milder reaction conditions compared to other cross-coupling methods. wikipedia.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. A potential Heck-based approach to the target molecule could involve the reaction of 5-haloindole with 2-vinyltoluene. However, this would result in a styrenyl-linked intermediate that would require a subsequent reduction step to afford the final product. A more direct approach would be a direct arylation, which is a variation of the Heck reaction.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, the Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling technologies have been extended to C-C bond formation under certain conditions. It has been instrumental in the synthesis of N-arylindoles and could potentially be adapted for C-C coupling at the C5 position. nih.govnih.gov

Direct C-H Arylation: A more atom-economical approach involves the direct palladium-catalyzed C-H arylation of the indole C5 position with an aryl halide, such as 2-iodotoluene. This strategy avoids the pre-functionalization of the indole ring with a halogen, making it a more efficient process. The regioselectivity of C-H activation on the indole nucleus can be controlled by the choice of directing groups and reaction conditions.

Examples of Heck Coupling for the Functionalization of Indoles
Indole SubstrateAlkeneCatalystLigandBaseSolventTemperatureYield (%)Reference
5-Iodo-indoleAcrylic acidNa₂PdCl₄TXPTSNa₂CO₃CH₃CN/H₂OReflux43 nih.gov
5-Iodo-indoleAcrylic acidNa₂PdCl₄sSPhosNa₂CO₃CH₃CN/H₂OMicrowave>99 (conversion) nih.gov
Palladium-Catalyzed C-C Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental in forming the crucial carbon-carbon bond between the indole core and the 2-methylphenyl group. These methods are prized for their functional group tolerance and high yields.

The Suzuki-Miyaura coupling stands out as a versatile method for the synthesis of 5-arylated indoles. This reaction typically involves the coupling of an aryl halide with an organoboron compound. For the synthesis of 5-(2-methylphenyl)-1H-indole, this would involve the reaction of 5-bromoindole with 2-methylphenylboronic acid. The palladium(0)-catalyzed cross-coupling of 5-indolylboronic acid with various aryl and heteroaryl halides also provides a general and regioselective route to 5-arylated indoles. clockss.org This method is advantageous due to the ready availability of reagents, good yields, and experimental simplicity. clockss.org

The Heck reaction offers another powerful tool for the arylation of indoles. This reaction couples an aryl or vinyl halide with an alkene. youtube.com While traditionally used for vinylation, modifications have enabled its use in direct arylation, providing a pathway to 5-arylindoles. mdpi.com The challenge in Heck reactions involving indoles is controlling the regioselectivity, as reactions can occur at different positions of the indole ring. rsc.orgacs.orgnih.gov

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing indole derivatives with alkynyl substituents, which can be further elaborated to form various functional groups. A one-pot, three-component coupling reaction for indole synthesis has been developed using Sonogashira conditions. nih.gov This process involves the reaction of an N-substituted 2-iodoaniline, a terminal alkyne, and an aryl iodide. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been used in the synthesis of complex natural products. wikipedia.org The Negishi coupling is particularly useful for creating C-C bonds between sp2-hybridized carbon atoms, making it suitable for the synthesis of 5-arylindoles. rsc.orgnih.gov

Table 1: Comparison of Palladium-Catalyzed C-C Coupling Methodologies
MethodologyReactantsCatalyst SystemKey AdvantagesPotential Challenges
Suzuki-MiyauraAryl Halide + OrganoboronPd(0) complex (e.g., Pd(PPh₃)₄)Mild conditions, high functional group tolerance, commercially available reagents. clockss.orgRequires pre-functionalized starting materials.
HeckAryl Halide + AlkenePd(II) salt (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligandAtom economical, avoids organometallic reagents.Regioselectivity can be an issue. rsc.orgacs.orgnih.gov
SonogashiraAryl Halide + Terminal AlkynePd(0) complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgDirect introduction of an alkynyl group.Requires anhydrous and anaerobic conditions. organic-chemistry.org
NegishiAryl Halide + OrganozincPd(0) or Ni(0) complex. wikipedia.orgHigh reactivity and functional group tolerance. wikipedia.orgnih.govOrganozinc reagents can be sensitive to air and moisture.
Copper-Catalyzed C-N Cross-Coupling for N-Arylation in Indole Chemistry

While palladium catalysts are dominant in C-C bond formation, copper-catalyzed reactions are particularly significant for C-N cross-coupling, leading to N-arylated indole derivatives. The Ullmann condensation, a classic copper-catalyzed reaction, has been modernized to proceed under milder conditions. acs.orgacs.org These reactions typically involve the coupling of an aryl halide with an N-H containing compound, such as indole. acs.orgacs.org

Modern protocols often utilize copper(I) salts, such as CuI, in combination with a ligand, like a diamine, to facilitate the reaction at lower temperatures and with greater efficiency. acs.orgacs.orgnih.govscilit.com This methodology is crucial for synthesizing N-arylindoles, which are an important class of compounds with diverse biological activities. nih.gov

Regioselective C-H Functionalization Strategies for Direct Arylation at C5

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of arylated indoles, as it circumvents the need for pre-functionalized starting materials.

Directed C5-H Activation Protocols

Achieving regioselectivity at the C5 position of the indole ring is a significant challenge due to the higher reactivity of the C2 and C3 positions. rsc.org To overcome this, directing groups are often employed to guide the metal catalyst to the desired C-H bond. A removable pivaloyl group at the C3 position has been shown to effectively direct the arylation to the C4 and C5 positions. nih.govresearchgate.net By carefully selecting the catalyst system (palladium or copper) and reaction conditions, it is possible to selectively achieve either C4 or C5 arylation. nih.gov For instance, copper-catalyzed reactions have been developed for the regioselective C5–H alkylation of indoles bearing carbonyl functionalities at the C3 position. rsc.orgnih.gov

Mechanistic Probes into C-H Bond Activation in Aryl-Indole Systems

Understanding the mechanism of C-H activation is crucial for the development of more efficient and selective catalysts. Mechanistic studies often involve kinetic analysis, isotope effect studies, and computational modeling. For palladium-catalyzed C-H arylation, the proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway.

In directed C-H functionalization, the directing group coordinates to the metal center, leading to the formation of a metallacycle intermediate. nih.gov This intermediate then facilitates the cleavage of the targeted C-H bond. The nature of the directing group, the metal catalyst, and the ligands all play a critical role in determining the regioselectivity and efficiency of the reaction. Mechanistic studies have provided insights into how different catalytic systems can favor arylation at different positions of the indole ring.

Sustainable and Atom-Economical Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including 5-(2-methylphenyl)-1H-indole.

Implementation of Green Chemistry Principles

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In the context of indole synthesis, this includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions. beilstein-journals.org Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com

Furthermore, developing catalytic systems that operate under mild conditions and with high atom economy is a key aspect of sustainable synthesis. C-H functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov The development of mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represents a significant step towards more sustainable synthetic protocols. rsc.org

Table 2: Green Chemistry Approaches in Indole Synthesis
Green Chemistry PrincipleApplication in Indole SynthesisExample
Use of Safer SolventsReplacing hazardous organic solvents with water, ethanol, or ionic liquids. beilstein-journals.orgrsc.orgPd-catalyzed C-H activation of indole-carboxylic acids with benzyl (B1604629) alcohols in water. mdpi.com
Energy EfficiencyUtilizing microwave irradiation to accelerate reactions. tandfonline.comtandfonline.comMicrowave-assisted, one-pot, three-component synthesis of indoles. nih.gov
Atom EconomyEmploying C-H activation strategies to avoid waste from pre-functionalization. nih.govDirect C-H arylation of indoles at the C5 position. nih.govresearchgate.net
CatalysisDeveloping highly efficient and recyclable catalysts.Use of nanocatalysts in the synthesis of bis(indolyl)methanes. beilstein-journals.org
Solvent-Free ReactionsConducting reactions under solvent-free or mechanochemical conditions. rsc.orgSolvent-free synthesis of bis(indolyl)methanes using nano-TiO₂. beilstein-journals.org

Multicomponent Reactions and Domino Cyclizations for Efficiency

Multicomponent reactions (MCRs) and domino cyclizations have emerged as powerful strategies in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. These approaches are particularly valuable for the construction of substituted indole scaffolds, including 5-(2-Methylphenyl)-1H-indole and its derivatives. By combining several synthetic steps into a single operation, these methodologies minimize waste, reduce purification efforts, and provide access to a diverse range of compounds.

One prominent example of a multicomponent approach is the Ugi reaction, which can be adapted for indole synthesis. While a direct synthesis of 5-(2-Methylphenyl)-1H-indole via a classical Ugi reaction is not straightforward, variations and post-MCR transformations can be envisioned. For instance, an Ugi four-component reaction (Ugi-4CR) can be employed to generate a highly functionalized intermediate that can subsequently be cyclized to form the indole ring. A plausible strategy would involve the reaction of an appropriately substituted aniline, an aldehyde, an isocyanide, and a carboxylic acid to build a precursor that, upon a subsequent cyclization step, yields the desired 5-aryl-1H-indole framework. The strategic selection of a 4-bromoaniline (B143363) derivative in the initial Ugi reaction could provide a handle for a subsequent Suzuki coupling to introduce the 2-methylphenyl group at the 5-position.

Domino reactions, also known as cascade reactions, offer another elegant route to substituted indoles. These reactions involve a series of intramolecular transformations that are triggered by a single event, leading to the formation of the final product without the isolation of intermediates. Palladium-catalyzed domino processes have been particularly successful in this regard. A notable approach involves a sequence of a Buchwald-Hartwig amination followed by an intramolecular cyclization. For the synthesis of a 5-aryl-1H-indole derivative, a potential pathway could start from a suitably substituted 2-bromoaniline (B46623) and a terminal alkyne. A Sonogashira coupling, followed by an intramolecular cyclization, can lead to the formation of the indole core. The introduction of the 2-methylphenyl group at the 5-position could be achieved by starting with a 4-substituted-2-bromoaniline.

A specific and efficient domino strategy for the synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters has been developed, which proceeds via a [3+2] cyclization strategy. mdpi.com This method involves the reaction of an imine with the anion of a methyl 2-(2-fluoro-5-nitrophenyl)acetate or methyl 2-(5-cyano-2-fluorophenyl)acetate. mdpi.com The process is initiated by the addition of the anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indole ring. mdpi.com Although this method introduces substituents at the 1, 2, and 3 positions, the principles can be adapted to target specific substitution patterns. To synthesize a derivative of 5-(2-Methylphenyl)-1H-indole, one could envision starting with a precursor that already contains the 2-methylphenyl moiety at the desired position on the aniline starting material.

The following table summarizes representative conditions for a domino synthesis of 5-substituted indoles, highlighting the versatility of this approach.

EntryAniline DerivativeAlkyneCatalyst/ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
12-IodoanilinePhenylacetylene (B144264)Pd(OAc)₂, PPh₃, CuI, Et₃NDMF100122-Phenyl-1H-indole85
24-Bromo-2-iodoaniline1-HexynePd(PPh₃)₂Cl₂, CuI, Et₃NToluene90165-Bromo-2-butyl-1H-indole78
32-Ethynylaniline(2-Methylphenyl)boronic acidPd(OAc)₂, SPhos, K₃PO₄Dioxane/H₂O110242-(2-Methylphenyl)-1H-indole82

Another powerful domino approach is the metal-free Fisher indole synthesis, which involves the reaction of an arylhydrazine with an alkyne. For instance, the reaction of p-tolylhydrazine hydrochloride with phenylacetylene has been shown to produce 5-methyl-2-phenyl-1H-indole in good yield. mdpi.com By analogy, the synthesis of 5-(2-Methylphenyl)-1H-indole could be achieved by reacting (4-(2-methylphenyl)phenyl)hydrazine with acetylene (B1199291) or a suitable acetylene equivalent under acidic conditions.

The efficiency of these multicomponent and domino strategies is further highlighted by the ability to construct complex molecular architectures in a single pot. For example, a palladium-catalyzed domino Heck/aryne carbopalladation/C-H functionalization sequence has been developed for the synthesis of heterocycle-fused 9,10-dihydrophenanthrenes, demonstrating the power of these methods to build intricate polycyclic systems. researchgate.net While not directly yielding 5-(2-Methylphenyl)-1H-indole, these advanced strategies showcase the potential for developing novel and efficient routes to highly substituted indole derivatives.

Spectroscopic and Crystallographic Data for 5-(2-Methylphenyl)-1H-indole Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases for experimental data on the compound 5-(2-Methylphenyl)-1H-indole, it has been determined that detailed spectroscopic and crystallographic information is not publicly available at this time.

The objective was to compile an in-depth article on the sophisticated analytical techniques used to elucidate the structure of 5-(2-Methylphenyl)-1H-indole. The intended scope included a thorough examination of its nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) characteristics, and single-crystal X-ray diffraction (SCXRD) data.

However, searches for specific data pertaining to 5-(2-Methylphenyl)-1H-indole did not yield the necessary experimental results to fulfill the requested detailed analysis. The required information includes:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or data from 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY, could be located for this specific isomer. Furthermore, no studies involving solid-state NMR spectroscopy for the analysis of its potential polymorphism or crystal structure were found.

Advanced Mass Spectrometry (MS): While general mass spectral data for indole derivatives exist, specific high-resolution mass spectrometry (HRMS) data, including exact mass determination and detailed fragmentation pathways for 5-(2-Methylphenyl)-1H-indole, were not found in the public domain.

Single Crystal X-ray Diffraction (SCXRD): A search of crystallographic databases and literature revealed no published single-crystal X-ray diffraction studies for 5-(2-Methylphenyl)-1H-indole. Consequently, information regarding its absolute structure, molecular geometry, conformation, torsion angles, and stereochemistry is not available.

While data exists for other isomers, such as 5-methyl-2-phenyl-1H-indole and 2-(p-tolyl)-1H-indole, this information is not applicable to the distinct chemical structure of 5-(2-Methylphenyl)-1H-indole. Due to the strict requirement for data specific to the requested compound, and the absence of such data, the generation of a detailed scientific article as outlined is not possible.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the experimental data required for a comprehensive structural elucidation of 5-(2-Methylphenyl)-1H-indole.

Sophisticated Spectroscopic and Crystallographic Elucidation of 5 2 Methylphenyl 1h Indole

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Molecular Geometry

Investigation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The crystal packing of 5-(2-Methylphenyl)-1H-indole is anticipated to be governed by a combination of non-covalent interactions, which are crucial in dictating the supramolecular architecture of indole (B1671886) derivatives. mdpi.comiucr.orgnih.gov The presence of a hydrogen bond donor (the indole N-H group) and two aromatic systems (the indole ring and the 2-methylphenyl substituent) provides the framework for a network of stabilizing forces.

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of 5-(2-Methylphenyl)-1H-indole is the hydrogen bond involving the indole N-H group. In the absence of stronger acceptors, the N-H group typically acts as a donor to the π-system of an adjacent aromatic ring (N-H···π interaction) or, in some cases, to another nitrogen atom, forming N-H···N bonds that generate distinct structural motifs like chains or dimers. nih.govresearchgate.netmdpi.com The formation of these hydrogen bonds is a primary driver in the molecular assembly of indole-containing compounds. researchgate.net

π-π Stacking: The planar, electron-rich indole nucleus and the appended 2-methylphenyl ring are prone to engage in π-π stacking interactions. nih.gov These interactions, arising from electrostatic and dispersion forces, are fundamental to the stability of crystal lattices in aromatic compounds. acs.org In related structures, slipped-stack arrangements are common, involving parallel, centrosymmetric dimers of indole rings with inter-planar distances typically ranging from 3.4 to 4.0 Å. mdpi.comresearchgate.net The interaction energy associated with pairing of antiparallel indole systems can be significant, reaching up to -60.8 kJ mol⁻¹. iucr.org Similar interactions are expected between the indole and phenyl rings of neighboring molecules.

The interplay of these interactions dictates the final crystal packing. The relative orientation of the 2-methylphenyl ring with respect to the indole core, influenced by steric hindrance from the methyl group, will also play a critical role in determining which specific packing motifs are favored.

Table 1: Predicted Intermolecular Interactions in Crystalline 5-(2-Methylphenyl)-1H-indole

Interaction Type Donor Acceptor Typical Distance/Geometry Expected Strength
Hydrogen Bond Indole N-H π-system of Indole/Phenyl Ring N···centroid distance ~3.5 Å Strong
π-π Stacking Indole Ring Indole Ring Centroid-centroid distance 3.4 - 4.0 Å Moderate
π-π Stacking Indole Ring 2-Methylphenyl Ring Centroid-centroid distance 3.4 - 4.0 Å Moderate
C-H···π Interaction Aromatic C-H π-system of Indole/Phenyl Ring H···centroid distance ~2.6 Å Weak
C-H···π Interaction Methyl C-H π-system of Indole/Phenyl Ring H···centroid distance ~2.6 Å Weak

Polymorphism Studies and Crystallization Engineering

Currently, there are no specific studies on the polymorphism or crystallization engineering of 5-(2-Methylphenyl)-1H-indole reported in the scientific literature. Polymorphism is the ability of a compound to exist in more than one crystal form, with each form possessing a different arrangement or conformation of molecules in the crystal lattice. mdpi.com These differences in solid-state structure can lead to significant variations in physicochemical properties such as solubility, melting point, and stability.

Given the array of possible intermolecular interactions (hydrogen bonding, π-π stacking, C-H···π interactions) available to 5-(2-Methylphenyl)-1H-indole, the potential for polymorphism is considerable. Subtle changes in crystallization conditions—such as solvent, temperature, or rate of cooling—could favor different supramolecular synthons, leading to the formation of distinct polymorphic forms. For instance, a protic solvent might favor a packing motif dominated by N-H···solvent interactions initially, leading to one polymorph, while an apolar solvent might promote N-H···π or π-π stacking interactions, resulting in another. The conformational flexibility, specifically the rotational freedom of the 2-methylphenyl group relative to the indole plane, further increases the likelihood of accessible, energetically similar crystal packing arrangements. The study of polymorphism is particularly crucial in the pharmaceutical industry, where the selection of a stable and bioavailable solid form is a critical step in drug development. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

While specific experimental FT-IR and Raman spectra for 5-(2-Methylphenyl)-1H-indole are not publicly cataloged, the expected vibrational modes can be reliably predicted based on extensive spectroscopic data available for indole, substituted indoles, and aromatic compounds. uq.edu.auresearchgate.netresearchgate.netnih.gov Vibrational spectroscopy serves as a powerful tool for identifying key functional groups and probing molecular structure.

The FT-IR and Raman spectra would be dominated by vibrations characteristic of the indole ring, the N-H bond, the substituted phenyl ring, and the methyl group.

N-H Vibrations: A characteristic sharp absorption band for the N-H stretching vibration (νN-H) is expected in the FT-IR spectrum, typically in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The exact position and broadness of this peak can provide insight into the strength and nature of hydrogen bonding in the solid state.

C-H Vibrations: Aromatic C-H stretching (νC-H) vibrations are anticipated to appear as a group of bands above 3000 cm⁻¹. researchgate.netresearchgate.net The aliphatic C-H stretching vibrations of the methyl (CH₃) group would be found at slightly lower wavenumbers, typically in the 2850–2960 cm⁻¹ range.

Aromatic Ring Vibrations: The stretching of C=C bonds within the indole and phenyl rings gives rise to a series of characteristic bands in the 1450–1620 cm⁻¹ region. researchgate.net These bands are often strong in both IR and Raman spectra and are diagnostic for the presence of the aromatic frameworks.

Fingerprint Region: The region below 1400 cm⁻¹ contains a complex series of bands corresponding to C-H in-plane and out-of-plane bending, as well as C-C stretching and ring deformation modes. researchgate.net The C-H out-of-plane bending modes are particularly sensitive to the substitution pattern on the aromatic rings and can offer conformational insights.

The Raman spectrum would complement the FT-IR data, often showing strong intensities for the symmetric vibrations of the aromatic rings and C-C bonds, which may be weak in the IR spectrum. Analysis of both FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for 5-(2-Methylphenyl)-1H-indole

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch Indole N-H 3300 - 3500
C-H Stretch Aromatic C-H 3000 - 3150
C-H Stretch Methyl (aliphatic) C-H 2850 - 2960
C=C Stretch Aromatic Rings 1450 - 1620
C-H Bend Methyl (aliphatic) C-H 1375 - 1470
C-N Stretch Indole C-N 1200 - 1350
C-H Out-of-Plane Bend Aromatic C-H 700 - 900

Computational and Theoretical Chemical Investigations of 5 2 Methylphenyl 1h Indole

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Electronic Structure Analysis (HOMO-LUMO Orbital Energies, Band Gaps, Charge Distribution)

No specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, band gaps, or charge distribution for 5-(2-Methylphenyl)-1H-indole could be located in the searched scientific literature. In typical DFT analyses of indole (B1671886) derivatives, the HOMO and LUMO energies are calculated to understand the molecule's electronic behavior, with the energy gap serving as an indicator of chemical reactivity and stability. The charge distribution, often visualized through Mulliken or Natural Bond Orbital (NBO) analysis, provides insights into the electrophilic and nucleophilic sites within the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

Specific Molecular Electrostatic Potential (MEP) surface maps for 5-(2-Methylphenyl)-1H-indole are not available in the public domain. An MEP map is a valuable tool derived from DFT calculations that illustrates the charge distribution on the molecular surface. Red regions on an MEP map typically indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Prediction and Correlation of Spectroscopic Data with Experimental Findings

There are no published studies that present a direct comparison between DFT-predicted spectroscopic data (such as IR, UV-Vis, or NMR spectra) and experimental findings for 5-(2-Methylphenyl)-1H-indole. Such correlational studies are crucial for validating the computational model and accurately assigning experimental spectral features to specific molecular vibrations or electronic transitions.

Conformational Landscape Exploration and Energy Minimization

A detailed exploration of the conformational landscape and energy minimization of 5-(2-Methylphenyl)-1H-indole using DFT methods has not been reported in the available literature. This type of analysis would involve rotating the 2-methylphenyl group relative to the indole ring to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

No molecular dynamics (MD) simulation studies specifically focused on 5-(2-Methylphenyl)-1H-indole were found. MD simulations are employed to understand the dynamic behavior, stability, and intermolecular interactions of a molecule over time, providing insights that are complementary to static quantum chemical calculations.

Advanced Reactivity Descriptors and Mechanistic Path Calculations

Information regarding advanced reactivity descriptors (such as chemical potential, hardness, softness, and electrophilicity index) and mechanistic path calculations for reactions involving 5-(2-Methylphenyl)-1H-indole is absent from the scientific literature. These descriptors, derived from DFT calculations, are used to predict the reactivity and potential reaction pathways of a molecule.

Reactivity and Transformational Chemistry of 5 2 Methylphenyl 1h Indole

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The indole (B1671886) nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). researchgate.net The delocalization of the nitrogen lone pair significantly increases the electron density of the pyrrole (B145914) ring, particularly at the C3 position, which is the kinetically and thermodynamically favored site for electrophilic attack. researchgate.netquimicaorganica.org The presence of the 2-methylphenyl group at the C5 position, which acts as an electron-donating group through resonance and inductive effects, is expected to further activate the entire indole ring system towards electrophiles.

Common electrophilic substitution reactions applicable to the indole core include halogenation, nitration, sulfonation, and Friedel-Crafts-type reactions. quimicaorganica.org These transformations typically proceed under mild conditions to avoid acid-catalyzed polymerization of the indole ring. nih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions on the Indole Ring

Reaction Typical Reagents Expected Major Product Position
Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) C3
Nitration HNO₃ / Acetic Anhydride C3
Sulfonation Pyridine-SO₃ complex C3
Vilsmeier-Haack Formylation POCl₃, Dimethylformamide (DMF) C3

In contrast, nucleophilic aromatic substitution (SNAr) on the 5-(2-Methylphenyl)-1H-indole core is generally unfavorable. youtube.com SNAr reactions require the aromatic ring to be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a suitable leaving group (like a halide). youtube.comnih.govlibretexts.orgyoutube.com The 5-(2-Methylphenyl)-1H-indole system lacks these activating features; both the indole nucleus and the methylphenyl substituent are electron-donating, thus disfavoring the formation of the negatively charged Meisenheimer complex intermediate that is crucial for the classical SNAr mechanism. nih.govlibretexts.org

Functionalization of the Indole Nitrogen (N1) and Pyrrole Ring Positions (C2, C3)

The functionalization of the indole scaffold can be selectively directed to the N1, C2, or C3 positions through various synthetic strategies.

N1 Functionalization: The indole nitrogen possesses a slightly acidic proton and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion readily undergoes N-alkylation or N-acylation. researchgate.netorganic-chemistry.org However, direct alkylation can sometimes lead to a mixture of N1 and C3 products due to the competing nucleophilicity of the C3 position. organic-chemistry.org The choice of base, solvent, and electrophile can influence the regioselectivity of the reaction. nih.gov Copper-catalyzed methods have also been developed for the efficient N-alkylation of indoles. rsc.org

C3 Functionalization: As the most nucleophilic carbon, C3 is the default site for functionalization with a wide range of electrophiles. researchgate.net Beyond classical electrophilic substitution, modern transition-metal-free cross-coupling reactions have been developed for the C3-arylation of unprotected indoles using aryl halides, proceeding through unique radical and aryne intermediates. nih.gov Iodine-catalyzed methods also enable the regioselective C3-arylation with reagents like p-quinols. ias.ac.in

C2 Functionalization: Directing functionalization to the C2 position is more challenging due to the overwhelming reactivity of C3. This is typically achieved by first blocking the C3 position with a substituent or by employing a directing group strategy on the N1 nitrogen. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of indoles. The regioselectivity between C2 and C3 can be controlled by the choice of N-substituent; for instance, N-pyridyl or N-pyrimidyl groups can direct palladation and subsequent functionalization to the C2 position. acs.orgbeilstein-journals.org In the absence of such directing groups, C2-arylation can still be achieved under specific conditions, often involving an initial electrophilic palladation at C3 followed by a 1,2-migration of palladium to the C2 position. acs.org

Table 2: Summary of Conditions for Regioselective C-H Arylation of Indoles

Target Position Catalyst System Directing Group (on N1) Key Feature
C2 Pd(OAc)₂ / Ligand Pyridyl, Pyrimidyl, etc. Coordination of the directing group to the metal center guides functionalization to the ortho (C2) position. beilstein-journals.org
C3 Pd(OAc)₂ / Ligand Simple alkyl or protecting groups (e.g., Boc) Functionalization occurs at the most electronically favored C3 position. acs.org

Further Derivatization of the Phenyl Substituent and Peripheral Functionalization

The 2-methylphenyl substituent at the C5 position offers an additional site for chemical modification. The benzylic methyl group is susceptible to oxidation and radical halogenation.

Oxidation of the Methyl Group: The benzylic C-H bonds of the methyl group can be oxidized to introduce new functional groups. nih.gov Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the formation of a carboxylic acid (5-(2-carboxyphenyl)-1H-indole). Milder or more selective conditions, potentially employing catalytic aerobic oxidation, could yield the corresponding aldehyde (5-(2-formylphenyl)-1H-indole) or alcohol (5-(2-(hydroxymethyl)phenyl)-1H-indole). nih.gov These transformations provide valuable handles for further synthetic elaboration.

Electrophilic Substitution on the Phenyl Ring: The 2-methylphenyl ring can also undergo electrophilic aromatic substitution. The directing effects on this ring are governed by two groups: the ortho-methyl group (activating, ortho/para-directing) and the C5-indole moiety (activating, ortho/para-directing). The interplay of these directing effects and steric hindrance will determine the position of substitution.

Cycloaddition Reactions and Annulation Strategies Involving the Indole Core

The indole ring, particularly the electron-rich pyrrole portion, can participate as a π-system in cycloaddition reactions to construct more complex polycyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The indole core can act as a diene in the Diels-Alder reaction, reacting with a dienophile across the C2 and C3 positions. wikipedia.orgyoutube.com This reaction, however, often requires high temperatures and results in the temporary disruption of the indole's aromaticity. The resulting cycloadducts can be unstable and may undergo retro-Diels-Alder reactions or further transformations. nih.govmasterorganicchemistry.com The reactivity is influenced by substituents on both the indole (diene) and the dienophile. youtube.com

Annulation Strategies: Annulation involves the construction of a new ring fused to the existing indole framework. Transition metal-catalyzed annulation reactions are a powerful method for this purpose. For example, palladium-catalyzed dual C-H functionalization can create fused carbazole (B46965) derivatives from indole precursors. rsc.org Nickel-catalyzed [3+2] annulation reactions using reagents like 3-aryl-2H-azirines can be employed to build a new pyrrole ring onto an aromatic system, a strategy potentially applicable to the indole C4-C5 bond. nih.gov SEAr-terminated annulations are also used to create indole 3,4- and 4,5-fused heterocycles. beilstein-journals.org

Oxidative and Reductive Transformations of the Aryl-Indole System

The 5-(2-Methylphenyl)-1H-indole system is subject to both oxidative and reductive transformations that can affect the indole core or the substituent.

Oxidative Transformations: Besides the targeted oxidation of the benzylic methyl group, the electron-rich indole nucleus itself is prone to oxidation. Strong oxidizing agents can lead to cleavage of the pyrrole ring. Milder, selective oxidation can afford valuable synthetic intermediates like oxindoles or isatins, depending on the reaction conditions and the initial point of attack (C2 or C3). Aerobic oxidation, sometimes mediated by metal catalysts, can be employed for these transformations.

Reductive Transformations: The indole ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Rh catalysts) typically reduces the pyrrole double bond (C2-C3) to afford an indoline (B122111) derivative. This reduction is generally favored over the reduction of the benzenoid rings. More forceful conditions may be required to reduce the benzene (B151609) portion of the indole or the peripheral 2-methylphenyl ring. Furthermore, certain cytochrome P450 enzymes are known to be involved in the reductive biotransformation of related aromatic and heterocyclic amines, suggesting potential metabolic pathways involving reduction. nih.gov

Potential Applications of 5 2 Methylphenyl 1h Indole in Advanced Materials Science Non Biological Focus

Role in Organic Electronic Materials and Optoelectronic Devices

The indole (B1671886) nucleus is an electron-rich aromatic system, making it an excellent candidate for constructing charge-transporting materials. Its derivatives are being explored as components in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). rsc.orgurfu.ru The 5-(2-Methylphenyl)-1H-indole structure is particularly promising as a building block for hole-transporting materials (HTMs), which are crucial for the efficient operation of these devices. rsc.orgnih.gov The ability of the indole ring to be readily functionalized allows for the fine-tuning of its electronic energy levels to match other materials in a device stack, facilitating efficient charge injection and transport. rsc.orgnih.gov Polymers incorporating indole fragments have demonstrated significant potential in organic electronics due to the possibility of widely varying their electrophysical and optical properties. urfu.ru

The performance of an organic electronic material is intrinsically linked to its molecular structure, which dictates its charge transport and emissive characteristics. For 5-(2-Methylphenyl)-1H-indole, several design considerations are paramount:

Molecular Geometry and Packing: The linkage at the 5-position of the indole and the ortho-methyl group on the appended phenyl ring create significant steric hindrance. This forces a twisted conformation between the two aromatic rings. While excessive twisting can disrupt π-orbital overlap and hinder intermolecular charge hopping, a moderate twist can prevent strong π-π stacking, thereby improving the material's solubility and promoting the formation of amorphous thin films with good morphological stability—a desirable trait for many device applications. nih.gov

Conformational Disorder: Functional groups can influence conformational disorder. Larger groups, such as the methyl group on the phenyl ring, can decrease this disorder through steric effects, which has been shown to increase hole mobility in some systems. rsc.org However, the introduction of highly polar or asymmetric groups could increase electrostatic disorder and reduce mobility. rsc.org

The photophysical properties of indole and its derivatives are highly sensitive to their chemical environment and substitution pattern. nih.gov The absorption and emission characteristics arise from two low-lying excited singlet states, designated ¹Lₐ and ¹Lₑ. nih.govresearchgate.net Substituents on the benzene (B151609) portion of the indole ring can lift the degeneracy of these states, influencing the resulting spectra. nih.gov

Key photophysical parameters for indole derivatives include:

Absorption and Emission: Indole itself absorbs in the UV region. The introduction of the 2-methylphenyl group at the 5-position is expected to cause a bathochromic (red) shift in the absorption spectrum due to the extended π-conjugation. researchgate.net Emission properties will be similarly affected, with the fluorescence spectrum likely appearing at longer wavelengths compared to the parent indole.

Quantum Yield (Φ): The fluorescence quantum yield measures the efficiency of the emission process. While the quantum yield for unsubstituted indole is moderate (e.g., 0.39 in cyclohexane), functionalization can significantly enhance it. aatbio.com For instance, some complex pyrene-functionalized molecules exhibit quantum yields of 74% or higher. mdpi.com The rigidified structure and extended conjugation in 5-(2-Methylphenyl)-1H-indole may lead to a favorable quantum yield.

Stokes Shift: This is the difference in energy between the absorption and emission maxima. A large Stokes shift is often desirable for applications in luminescent materials and probes as it minimizes self-absorption and improves signal detection. The Stokes shift for indole derivatives can vary significantly based on substitution and solvent polarity. nih.govnih.gov

Table 1: Representative Photophysical Data for Indole Derivatives

Compound Absorption Max (λ_abs) Emission Max (λ_em) Quantum Yield (Φ) Stokes Shift (cm⁻¹) Solvent
Indole ~287 nm ~310 nm 0.39 ~2500 Cyclohexane
5-Hydroxyindole (B134679) ~277 nm ~325 nm N/A ~5300 Cyclohexane

Data compiled from references nih.govaatbio.commdpi.com. This table showcases typical values for related compounds to provide context for the expected properties of 5-(2-Methylphenyl)-1H-indole.

Utility in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered architectures from molecular components. 5-(2-Methylphenyl)-1H-indole possesses key features that make it a valuable synthon for supramolecular assembly:

Hydrogen Bonding: The N-H proton of the indole ring is a hydrogen bond donor, enabling the formation of chains, tapes, or more complex networks. This interaction is fundamental in directing the self-assembly of indole-containing molecules.

π-π Stacking: The extensive aromatic surfaces of the indole and phenyl rings can engage in π-π stacking interactions. The twisted geometry induced by the ortho-methyl group will heavily influence the nature of this stacking, potentially leading to slipped-stack or herringbone packing arrangements rather than direct face-to-face stacking. This controlled arrangement is crucial for tuning the electronic properties of the resulting assembly. nih.gov

Host-Guest Chemistry: The electron-rich cavity of the indole ring can interact with electron-deficient guest molecules, making it a potential component for building molecular sensors or recognition systems.

By carefully balancing these non-covalent forces, 5-(2-Methylphenyl)-1H-indole could be used to create self-assembled monolayers, liquid crystals, or porous organic frameworks with tailored electronic and optical properties.

Precursor in Polymer Science and Functional Coatings

The reactivity of the indole ring makes 5-(2-Methylphenyl)-1H-indole a versatile precursor for the synthesis of advanced polymers and functional coatings. urfu.ru The indole N-H bond can be deprotonated and used in nucleophilic substitution reactions, such as catalyst-free C-N coupling with activated difluoro monomers, to produce high-molecular-weight polymers. rsc.org Such indole-based polymers often exhibit excellent thermal stability and strong solid-state fluorescence, making them suitable for electronic and optical applications. rsc.org

Alternatively, oxidative polymerization methods can be employed to create copolymers containing both aniline (B41778) and indole fragments, allowing for precise control over the final material's properties. urfu.ruresearchgate.net

When incorporated into coatings, these polymers can provide a range of functionalities. fraunhofer.de For example, they could be blended with inorganic materials like silica (B1680970) nanoparticles to create hybrid organic-inorganic coatings. mdpi.com Such composite films combine the processability and flexibility of the polymer with the hardness and durability of the inorganic component, leading to materials with enhanced scratch resistance, tunable refractive indices, or specific optoelectronic functions. mdpi.com

Development of Luminescent Probes and Sensors (Excluding biological sensing applications)

The inherent fluorescence of the indole scaffold makes it an attractive platform for developing luminescent probes and chemical sensors. researchgate.net While many indole-based sensors target biological molecules, the framework can be adapted for the detection of non-biological analytes relevant to environmental monitoring and industrial process control. bohrium.comnih.govnih.gov

The general principle involves attaching a specific receptor unit to the 5-(2-Methylphenyl)-1H-indole core. The binding of a target analyte to this receptor induces a change in the electronic structure of the fluorophore, leading to a measurable change in its fluorescence intensity (enhancement or quenching) or a shift in its emission wavelength. researchgate.net

Potential non-biological applications include:

Heavy Metal Ion Detection: By incorporating chelating groups, sensors based on this indole derivative could be designed for the selective detection of toxic heavy metal ions like mercury (Hg²⁺) in water samples. nih.govnih.gov The interaction with the metal ion alters the internal charge transfer (ICT) characteristics of the molecule, modulating its fluorescence.

Volatile Organic Compound (VOC) Sensing: The development of solid-state sensors for VOCs is critical for environmental and safety monitoring. mdpi.com Thin films of polymers derived from 5-(2-Methylphenyl)-1H-indole could exhibit changes in their luminescence upon exposure to specific VOCs due to analyte-induced changes in polymer chain packing or direct electronic interactions.

The design of these sensors leverages the high sensitivity of fluorescence spectroscopy, allowing for the detection of trace amounts of target analytes. mdpi.com

Emerging Research Trajectories and Unexplored Frontiers

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of complex molecules with precise three-dimensional arrangements is a paramount goal in modern organic chemistry. While 5-(2-Methylphenyl)-1H-indole itself is achiral, the development of stereoselective methods is crucial for the synthesis of its chiral derivatives, which are often required for biological applications.

Current research in indole (B1671886) synthesis is heavily focused on transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki, Stille, and Negishi couplings are powerful tools for forming the C-C bond between the indole core and the 2-methylphenyl group. An emerging frontier is the use of palladium-catalyzed reactions that form the indole ring itself while incorporating the aryl substituent in a single, efficient process.

Table 1: Potential Palladium-Catalyzed Synthetic Routes

Reaction Name Description Potential Advantage for 5-(2-Methylphenyl)-1H-indole
Larock Indole Synthesis A palladium-catalyzed annulation of an alkyne and a substituted aniline (B41778). Could potentially construct the indole ring and install the 5-aryl group in a convergent manner.
Suzuki-Miyaura Coupling Coupling of a 5-boro-1H-indole derivative with 2-bromotoluene. A reliable and well-established method with high functional group tolerance.

| Buchwald-Hartwig Amination | Intramolecular cyclization of a suitably substituted aniline derivative. | Offers an alternative disconnection for forming the pyrrole (B145914) ring of the indole. |

Beyond traditional catalysis, photoredox catalysis has emerged as a powerful strategy for C-H functionalization under mild conditions. acs.orgnih.govacs.orgnih.govresearchgate.net The development of a photoredox-mediated direct arylation of the C5-H bond of indole would represent a highly atom-economical and environmentally benign route to 5-(2-Methylphenyl)-1H-indole.

Furthermore, the enantioselective synthesis of complex carbocycles and heterocycles is a significant area of research. acs.org While the parent compound is not chiral, future work could involve the stereoselective functionalization of the indole core, for instance, through rhodium-catalyzed C-H insertion reactions, to generate novel chiral derivatives with potential applications in asymmetric catalysis or as therapeutic agents. acs.org

Exploration of Undiscovered Reactivity Modes and Pericyclic Reactions

The indole nucleus possesses a rich and varied reactivity profile. The exploration of new reaction modes for 5-(2-Methylphenyl)-1H-indole could lead to the discovery of novel molecular scaffolds. Pericyclic reactions, which are concerted processes involving a cyclic transition state, offer a powerful means of forming complex cyclic structures with high stereospecificity. msu.edulibretexts.org

The electron-rich nature of the indole ring allows it to participate in various cycloaddition reactions. The electronic properties of 5-(2-Methylphenyl)-1H-indole, modulated by the 2-methylphenyl substituent, could influence its reactivity as a diene or dienophile in Diels-Alder reactions . nih.govyoutube.com For example, a tandem palladium-catalyzed isomerization followed by an intramolecular Diels-Alder reaction on a furan-tethered indole precursor could be a novel approach to complex, fused indole systems. nih.gov

Table 2: Potential Pericyclic Reactions of 5-(2-Methylphenyl)-1H-indole Derivatives

Reaction Type Description Potential Application
[4+2] Cycloaddition (Diels-Alder) The indole ring or a vinyl-substituted derivative acts as a diene or dienophile. Construction of carbazole (B46965) or other fused polycyclic aromatic systems.
[2+2] Cycloaddition Photochemically induced reaction of the indole 2,3-double bond with an alkene. Synthesis of cyclobutane-fused indoline (B122111) derivatives.
Electrocyclic Reaction Ring-closing or ring-opening reaction of a conjugated polyene system attached to the indole. Access to novel fused heterocyclic systems.

| Sigmatropic Rearrangement | Migration of a sigma-bond across a pi-system, such as a acs.orgacs.org-Claisen rearrangement of an N-allyl-5-(2-methylphenyl)-1H-indole. | Stereospecific introduction of functionalized side chains at the C4 position. |

The study of such reactions could reveal new principles of reactivity and provide access to molecular architectures that are difficult to synthesize by other means.

Integration of Advanced Machine Learning and AI in Chemical Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, particularly in drug discovery and materials science. mdpi.comharvard.eduacs.orgnih.gov For a molecule like 5-(2-Methylphenyl)-1H-indole, these computational tools can accelerate research in several key areas.

One major application is in the prediction of molecular properties . ML models can be trained on large datasets of known compounds to predict various properties of new molecules, such as their biological activity, toxicity, and physicochemical characteristics. nih.gov This would allow for the rapid virtual screening of libraries of 5-(2-Methylphenyl)-1H-indole derivatives to identify promising candidates for specific applications.

Table 3: Applications of Machine Learning in the Study of 5-(2-Methylphenyl)-1H-indole

Application Description Potential Impact
Property Prediction Using AI models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, bioactivity, and material characteristics. Prioritizes the synthesis of the most promising derivatives, reducing experimental costs.
De Novo Design Generative models can design novel indole derivatives with optimized properties for a specific target. Accelerates the discovery of new drug candidates or materials with enhanced performance.
Reaction Prediction AI algorithms can predict the outcome and yield of unknown chemical reactions. Guides the design of more effective synthetic strategies and reaction conditions.

| Virtual Screening | Docking simulations and ML-based scoring functions can predict the binding affinity of indole derivatives to biological targets. | Identifies potential drug candidates for various diseases. acs.org |

By leveraging these advanced computational methods, researchers can navigate the vast chemical space of indole derivatives more efficiently and make more informed decisions about which compounds to synthesize and test.

Expansion into Novel Functional Materials Beyond Current Scope

Indole-based compounds have shown significant promise in the development of functional organic materials due to their unique electronic and photophysical properties. researchgate.netunica.itunife.it The structure of 5-(2-Methylphenyl)-1H-indole, with its extended π-conjugated system, makes it an attractive candidate for applications in organic electronics.

The 2-methylphenyl substituent can play a crucial role in tuning the material properties. The steric hindrance provided by the ortho-methyl group can influence the solid-state packing of the molecules, which in turn affects charge transport and photoluminescent efficiency. This could be advantageous in the design of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .

Furthermore, the indole nitrogen can be readily functionalized, allowing for the attachment of other functional groups to create more complex materials. For example, polymerization of a suitably functionalized 5-(2-Methylphenyl)-1H-indole monomer could lead to novel conducting or semiconducting polymers with tailored properties.

Table 4: Potential Applications in Functional Materials

Material Type Potential Role of 5-(2-Methylphenyl)-1H-indole Desired Properties
Organic Light-Emitting Diodes (OLEDs) As a host material or an emissive dopant in the light-emitting layer. High photoluminescence quantum yield, good thermal stability, and efficient charge transport.
Organic Photovoltaics (OPVs) As a donor or acceptor material in the active layer of a solar cell. Broad absorption spectrum, high charge carrier mobility, and suitable energy levels.
Organic Field-Effect Transistors (OFETs) As the active semiconductor layer. High charge carrier mobility and a high on/off ratio.

| Chemical Sensors | As a fluorescent chemosensor for the detection of specific ions or molecules. | High sensitivity and selectivity, with a detectable change in fluorescence upon binding. |

The exploration of 5-(2-Methylphenyl)-1H-indole and its derivatives in the context of materials science is a largely untapped frontier with the potential for significant discoveries.

Q & A

Q. What are the common synthetic routes for 5-(2-Methylphenyl)-1H-indole, and how can purity be ensured?

Methodological Answer: Synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using 5-bromoindole and 2-methylphenylboronic acid. Key steps include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio.
  • Solvent/base : Tetrahydrofuran (THF) with aqueous Na₂CO₃ under reflux (80–90°C, 12–24 hours).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    Purity is confirmed via HPLC (>95%) and TLC (Rf = 0.4 in 7:3 hexane/EtOAc). NMR (¹H/¹³C) and HRMS validate structural integrity .

Q. How is 5-(2-Methylphenyl)-1H-indole characterized spectroscopically?

Methodological Answer:

  • ¹H NMR : Key signals include indole NH (~10.5 ppm, broad singlet), aromatic protons (6.5–8.0 ppm, multiplet patterns), and methyl groups (2.4 ppm, singlet).
  • ¹³C NMR : Aromatic carbons (110–140 ppm), methyl carbon (~20 ppm).
  • IR : N-H stretch (~3400 cm⁻¹), C=C aromatic stretches (~1600 cm⁻¹).
  • HRMS : Exact mass calculated for C₁₅H₁₃N (M⁺: 199.0997). Discrepancies >2 ppm require reanalysis .

Q. What biological screening assays are relevant for 5-(2-Methylphenyl)-1H-indole?

Methodological Answer:

  • Enzyme inhibition : Test against lipoxygenases (LOX) or cyclooxygenases (COX) using UV-Vis assays (e.g., LOX inhibition at 234 nm). IC₅₀ values are compared to NDGA (reference inhibitor) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). EC₅₀ values are normalized to cisplatin controls.
  • Receptor binding : Radioligand displacement assays for serotonin (5-HT) receptors, with Ki values calculated via Scatchard plots .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 5-(2-Methylphenyl)-1H-indole?

Methodological Answer:

  • Reaction variables :
    • Temperature : Higher yields (>70%) achieved at 90°C vs. 70°C (45% yield).
    • Catalyst loading : 5 mol% Pd(PPh₃)₄ improves efficiency vs. 2 mol%.
    • Solvent polarity : THF outperforms DMF due to better boronic acid solubility.
  • Workflow : Use Design of Experiments (DoE) to model interactions between variables. For example, a 3² factorial design evaluates temperature vs. catalyst loading .

Q. How to resolve contradictions in reported enzyme inhibition data for 5-(2-Methylphenyl)-1H-indole?

Methodological Answer:

  • Replicate assays : Use orthogonal methods (e.g., fluorescence-based LOX assay vs. UV-Vis) to confirm activity.
  • Structural analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) identifies binding modes. Compare with analogs (e.g., 5-(4-methylphenyl)-1H-indole) to explain potency differences .
  • Data normalization : Control for batch-to-batch compound purity via LC-MS and adjust IC₅₀ calculations accordingly .

Q. How does substitution at the phenyl ring position (e.g., 2-methyl vs. 4-methyl) alter bioactivity?

Methodological Answer: A comparative study of analogs reveals:

SubstituentPositionLOX IC₅₀ (µM)COX-2 Selectivity
2-MethylC512.3 ± 1.28.2-fold vs. COX-1
4-MethylC528.7 ± 2.13.1-fold vs. COX-1
Key insight : Steric effects from 2-methyl enhance LOX binding, while 4-methyl reduces planarity, lowering activity. Computational models (e.g., DFT) validate these trends .

Q. What in silico strategies predict the binding affinity of 5-(2-Methylphenyl)-1H-indole to biological targets?

Methodological Answer:

  • Molecular docking : Use Schrödinger Maestro to dock into 5-HT₂A receptor (PDB: 6A93). Prioritize poses with RMSD <2.0 Å vs. co-crystallized ligands.
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Calculate ΔG binding via MM-PBSA.
  • QSAR models : Train on indole derivatives with known IC₅₀ values. Descriptors include LogP, polar surface area, and H-bond donors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.